molecular formula C13H11F3N2O B1423060 N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1183362-22-2

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1423060
CAS No.: 1183362-22-2
M. Wt: 268.23 g/mol
InChI Key: AMPKCSDOQIIDTD-UHFFFAOYSA-N
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Description

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1183362-22-2) is a fluorinated aromatic amine with the molecular formula C₁₃H₁₁F₃N₂O and a molecular weight of 268.23 g/mol . Key physicochemical properties include a predicted boiling point of 346.5±42.0°C, density of 1.300±0.06 g/cm³, and an acid dissociation constant (pKa) of 4.60±0.19, indicative of moderate basicity . The compound features a trifluoromethyl-substituted pyridinyloxy group attached to a methylated aniline core, a structure that enhances lipophilicity and metabolic stability compared to non-methylated analogs.

Properties

IUPAC Name

N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKCSDOQIIDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

The synthesis typically begins with the formation of the ether linkage through nucleophilic substitution of a halogenated pyridine or related precursor with aniline derivatives. This process often employs:

  • Reagents : Potassium carbonate or other bases to deprotonate the amino group
  • Solvent : Polar aprotic solvents such as acetonitrile (MeCN)
  • Conditions : Elevated temperatures (around 50°C) to facilitate the reaction

Methylation of the Aniline

The methylation step involves the transfer of a methyl group to the amino nitrogen, often using methylating agents such as methyl iodide or dimethyl sulfate, under controlled conditions to prevent over-alkylation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via reagents such as trifluoromethyl sulfinates (CF3SO2Na), which serve as nucleophilic sources of CF3. The process involves:

  • Activation of CF3SO2Na with catalysts like triphenylphosphine (PPh3)
  • Use of silver fluoride (AgF) as a fluorinating agent
  • Conducting the reaction in dry, inert atmospheres to prevent moisture interference

Optimization of Reaction Conditions

Research indicates that reaction temperature, reagent ratios, and reaction time critically influence yield:

Parameter Optimal Condition Reference
Temperature 50°C
Reaction Time 5 hours
Reagent Ratio (N-methylaniline:CF3SO2Na:PPh3:AgF) 1:1.5:3:4.5

Specific Synthetic Routes

Route A: Etherification Followed by N-Methylation

  • Step 1 : Ether formation between 2-chloropyridine derivative and aniline
  • Step 2 : N-methylation of the amino group using methyl iodide or dimethyl sulfate
  • Step 3 : Introduction of trifluoromethyl group via nucleophilic substitution with CF3SO2Na in the presence of PPh3 and AgF

Route B: Direct One-Pot Synthesis

Recent advances suggest a one-pot synthesis approach where all reagents are combined under optimized conditions, reducing steps and improving efficiency. This involves:

  • Mixing the pyridine precursor, aniline, CF3SO2Na, PPh3, and AgF
  • Heating at 50°C for 5 hours
  • Purification via chromatography

Data Table Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Notes
Etherification + Methylation Halogenated pyridine, aniline, methylating agent Acetonitrile 50°C 4-8 hours 70-85% Sequential steps, high yield
One-Pot Synthesis Pyridine precursor, aniline, CF3SO2Na, PPh3, AgF Acetonitrile 50°C 5 hours 80-87% Streamlined process, scalable

Research Findings and Notes

  • Reaction Optimization : Studies demonstrate that precise control of reagent ratios and temperature enhances yield and purity, with room temperature reactions yielding lower conversions.
  • Catalyst Role : Triphenylphosphine (PPh3) acts as a key activator, facilitating the transfer of CF3 groups.
  • Environmental Considerations : Use of perfluoroalkyl sulfinates introduces environmental persistence concerns; thus, process optimization aims to minimize waste.
  • Scale-Up Potential : Continuous flow reactors are under exploration for industrial-scale synthesis, maintaining consistent quality and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline or pyridine derivatives.

Scientific Research Applications

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has several applications in scientific research:

    Chemistry: Used as a

Biological Activity

N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁F₃N₂O
  • Molecular Weight : 268.23 g/mol
  • CAS Number : 1183362-22-2
  • Melting Point : 44-47 °C

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It is known to act as an inhibitor of certain pathways involved in neurodegenerative diseases, particularly Parkinson's disease.

Neuroprotective Effects

Research has indicated that compounds similar to this compound can inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The inhibition of this aggregation is crucial for preventing neurotoxicity and subsequent neuronal death.

Biological Activity Data Table

Biological Activity Mechanism Reference
NeuroprotectionInhibits α-synuclein aggregation
Anti-inflammatoryModulates inflammatory cytokines
AntimicrobialInhibitory effects on bacterial growth

Study 1: Neuroprotective Agents

A study focused on the development of neuroprotective agents highlighted the efficacy of compounds structurally related to this compound in preventing dopaminergic neuronal death. The findings suggested that these compounds could significantly reduce the markers associated with neurodegeneration when tested in vivo using models of Parkinson's disease .

Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of related anilines, indicating that they could effectively modulate cytokine production in response to inflammatory stimuli. This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study 3: Antimicrobial Activity

A case study demonstrated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

(a) 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 71422-81-6)
  • Molecular Formula : C₁₂H₉F₃N₂O
  • Key Difference : Lacks the methyl group on the aniline nitrogen.
(b) 3-Chloro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
  • Structure : Incorporates a chlorine atom at the 3-position of the aniline ring.
  • Impact : The electron-withdrawing chlorine substituent may enhance electrophilic reactivity, making this compound more suitable for further functionalization (e.g., cross-coupling reactions) .
(c) 3-Chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
  • Molecular Features : Contains an additional chlorine atom on the pyridine ring.
  • Impact : Dual chlorine substitution increases molecular weight (estimated ~320 g/mol ) and may improve binding affinity in pesticidal or pharmaceutical applications due to enhanced halogen bonding .

Pyridinyloxy Group Modifications

(a) 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7)
  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Key Difference : Replaces the trifluoromethylpyridinyloxy group with a simpler pyridinylmethoxy moiety.
  • Impact : Reduced fluorination decreases lipophilicity (logP estimated ~2.5 ) and may alter metabolic pathways .
(b) 4-(5-(Pyridin-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline
  • Structure : Incorporates an isoxazole ring fused to pyridine.

Pharmacologically Relevant Analogs

(a) Taranabant (CAS 701977-09-5)
  • Structure : Shares the 5-(trifluoromethyl)pyridin-2-yloxy motif but is part of a larger propanamide scaffold.
  • Application: Used as a cannabinoid receptor antagonist for obesity treatment, highlighting the pharmacological relevance of the trifluoromethylpyridinyloxy group .

Key Research Findings

  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability, as seen in analogs like taranabant, which retains activity at high temperatures .
  • Synthetic Challenges : Halogenated derivatives (e.g., 3-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline) require rigorous purification via column chromatography or HPLC due to byproduct formation .

Q & A

Q. Basic Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}F NMR) and methylamino moiety (δ 2.8–3.2 ppm in 1H^1H) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 313.09 for C₁₄H₁₂F₃N₂O⁺) .
    Advanced Techniques :
  • X-ray Crystallography : Resolves stereochemical ambiguities in analogs, such as confirming the planarity of the pyridine-aniline linkage .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace byproducts like unreacted 2-chloropyridine derivatives .

What strategies address contradictions in reported biological activity data for structural analogs of this compound?

Advanced Data Analysis :
Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) often arise from assay conditions or impurity profiles. For example:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to normalize data .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to observed effects in analogs like 4-((5-chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride .
    Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, reducing false negatives in pharmacokinetic studies .

How do computational models predict the reactivity and binding affinity of this compound in drug discovery contexts?

Q. Methodological Approach :

  • Docking Studies : Molecular docking with AutoDock Vina evaluates interactions with targets like kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic interactions in the ATP-binding pocket of kinases .
  • DFT Calculations : Predicts electrophilic reactivity at the aniline nitrogen, guiding derivatization for improved solubility (e.g., adding sulfonate groups) .
    Validation : Compare computed binding energies (ΔG) with experimental SPR (Surface Plasmon Resonance) data to refine force field parameters .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry :

  • Byproduct Management : Scale-up increases impurities like dimerized pyridine byproducts. Optimized quenching (e.g., aqueous NaHCO₃ washes) and continuous flow systems mitigate this .
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

Q. Basic Stability Profiling :

  • pH Stability : HPLC monitoring shows degradation at pH < 3 (aniline protonation) or pH > 10 (ether cleavage). Buffered solutions (pH 6–8) are optimal for cell-based assays .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition above 150°C, guiding storage at –20°C in amber vials .
    Advanced Formulation : Encapsulation in PLGA nanoparticles improves stability in physiological conditions, extending half-life from 2 to 12 hours .

What structural analogs of this compound show promise in targeting metabolic diseases, and how are they evaluated?

Q. Key Analogs and Evaluation :

Analog StructureModificationTargetAssay
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)anilinePyrimidine corePPAR-γTransactivation assay (EC₅₀ = 0.8 μM)
N-Methyl-4-(pyridin-2-yloxy)anilineSimplified pyridineAMPKAMP/ATP ratio measurement in hepatocytes
Screening Workflow :

In Silico Filtering : Remove pan-assay interference compounds (PAINS) using FAF-Drugs2.

High-Throughput Screening : 384-well format with fluorescence polarization for hit identification .

How are reaction mechanisms elucidated for novel derivatives of this compound?

Q. Mechanistic Studies :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the aniline NH reveals rate-limiting steps in SNAr reactions .
  • In Situ IR Spectroscopy : Tracks intermediates like Meisenheimer complexes during pyridine ring functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 2
Reactant of Route 2
N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

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